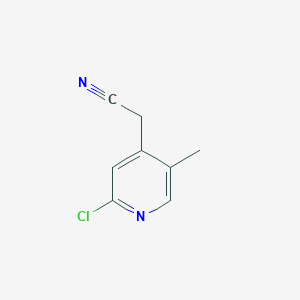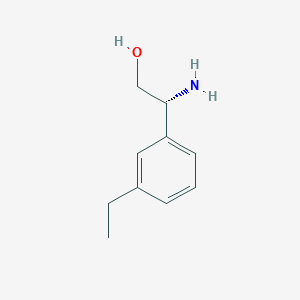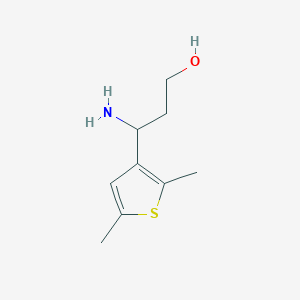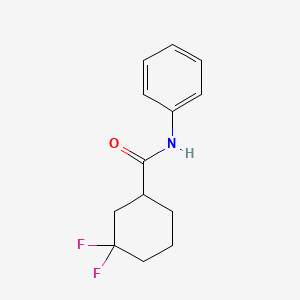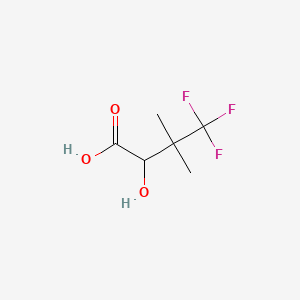
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is a fluorinated organic compound with the molecular formula C6H9F3O3 This compound is characterized by the presence of three fluorine atoms, a hydroxyl group, and a branched butanoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid typically involves the fluorination of precursor compounds. One common method is the reaction of 2-methylbutanoic acid with hydrogen fluoride under controlled conditions to introduce the trifluoromethyl group . The reaction conditions often require low temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The production process is designed to ensure safety and efficiency, with strict control over reaction parameters to minimize by-products and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions[][3].
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols[3][3].
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, facilitating interactions with active sites and influencing enzyme activity . These interactions can modulate biochemical pathways and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-3,3-dimethylbutanoic acid: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-Butanone, 4,4,4-trifluoro-3-hydroxy-3-methyl-: A ketone derivative with different chemical properties and reactivity.
2-(Ethoxycarbonyl)-4,4,4-trifluoro-3,3-dimethylbutanoic acid: Contains an ethoxycarbonyl group, leading to different applications and reactivity.
Uniqueness: 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H9F3O3 |
|---|---|
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H9F3O3/c1-5(2,6(7,8)9)3(10)4(11)12/h3,10H,1-2H3,(H,11,12) |
InChI-Schlüssel |
PCSDXTGUQPNRRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C(=O)O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
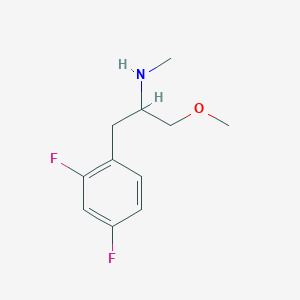
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)

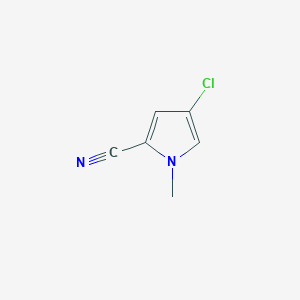
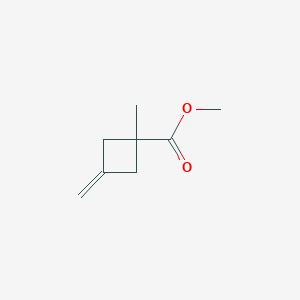
aminehydrochloride](/img/structure/B13559089.png)
